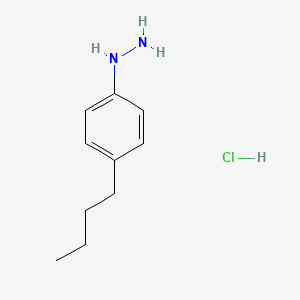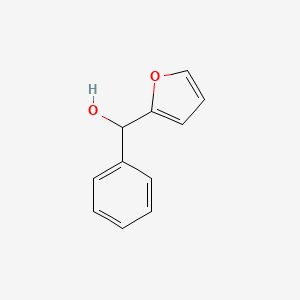
2-Furyl(phenyl)methanol
Übersicht
Beschreibung
2-Furyl(phenyl)methanol is a compound that has been isolated from the chloroform extracts of Atractylis gummifera roots, a plant belonging to the Asteraceae family. This compound is structurally characterized and has shown notable activity against the promastigote form of Leishmania donovani, the protozoan parasite responsible for visceral leishmaniasis .
Synthesis Analysis
The synthesis of 2-furyl(phenyl)methanol and related compounds involves several methods. One approach includes the addition of organolithium, Grignard, or organozinc reagents to 3-furfural to yield 3-furyl alcohols, which upon treatment with NBS undergo oxidative rearrangement to form 2-substituted 3-furfurals . Another method involves the metalation of 3-bromofuran followed by addition to benzaldehyde, leading to a furyl alcohol that is converted to 2-phenyl 3-furfural upon oxidative rearrangement . Additionally, 2-furyl(phenyl)methanol can be synthesized by the reaction of 2-furyllithium with chlorophenyl(2-pyridyl)phosphine .
Molecular Structure Analysis
The molecular structure of 2-furyl(phenyl)methanol has been confirmed through various spectroscopic techniques, including EI-MS, IR, and 1H-NMR spectral analysis . The compound consists of a furan ring attached to a methanol group, which is further connected to a phenyl ring, forming a complex heterocyclic structure.
Chemical Reactions Analysis
2-Furyl(phenyl)methanol can participate in various chemical reactions due to its functional groups. It has been used as a starting material for the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, which have shown good enzyme inhibitory activity and antibacterial properties . The compound can also undergo fluorination with sulfur tetrafluoride to produce (2-fluoromethyl) furan .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-furyl(phenyl)methanol include its solubility, reactivity, and stability under various conditions. While specific physical properties such as melting point and boiling point are not detailed in the provided papers, the compound's reactivity has been demonstrated through its anti-leishmanial activity and its role as a precursor in the synthesis of various derivatives with potential therapeutic applications . The stability of furylketones, a related class of compounds, under gamma-radiolysis in 2-propanol solution, suggests that 2-furyl(phenyl)methanol may also exhibit stability under certain conditions .
Wissenschaftliche Forschungsanwendungen
Anti-Leishmanial Activity 2-Furyl(phenyl)methanol, isolated from Atractylis gummifera roots, exhibits notable activity against Leishmania donovani, the protozoan parasite responsible for visceral leishmaniasis (Deiva et al., 2019).
Synthesis of Complex Organic Compounds It's involved in the synthesis of (2-hydroxyphenyl)(fusedphenyl)methanones via photo-induced rearrangement of 2'-arylisoflavones, contributing to the development of cost-efficient and environmentally friendly methods in organic chemistry (Wang et al., 2019).
Conformational Studies The conformations of E-2-phenyl-3(2′-furyl)propenoic acid and its methyl ester were investigated using NMR spectroscopy in various solvents, contributing to understanding the molecular behavior in solution (Forgó et al., 2005).
Fluorination Reactions Used in fluorination reactions with sulfur tetrafluoride, leading to the production of (2-fluoromethyl) furan and 2-fluoro-1-phenylethane, important in fluorine chemistry (Janzen & Marat, 1988).
Catalysis in Chemical Synthesis Acts as a ligand in catalytic systems, such as in the alkoxycarbonylation of terminal alkynes, demonstrating its utility in enhancing reaction efficiency and selectivity (Scrivanti et al., 2001).
Development of Therapeutic Agents Explored in the synthesis of multifunctional amides, showing potential as therapeutic agents for diseases like Alzheimer's (Hassan et al., 2018).
Study of Electronic Properties Investigated for its electronic properties when attached to phosphanes and phosphonium salts, contributing to the understanding of chemical shifts in NMR spectroscopy (Ackermann et al., 2006).
- like the Paternò-Büchi reaction with aromatic carbonyl compounds, demonstrating its impact on the stereoselectivity of these reactions (D’Auria et al., 2004).
Radiolysis Studies Used in gamma-radiolysis studies of furyl ketones in 2-propanol solution, contributing to the understanding of radiolysis mechanisms and product formation (Torres et al., 1984).
Photolysis in Organosilicon Chemistry Involved in the study of photolysis of trisilanes containing heterocycles, providing insights into the behavior of organosilicon reactive intermediates (Wu et al., 1992).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
furan-2-yl(phenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIQIDYJWKRMFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395855 | |
| Record name | 2-Furyl(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl(phenyl)methanol | |
CAS RN |
4484-57-5 | |
| Record name | 2-Furyl(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | furan-2-yl(phenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

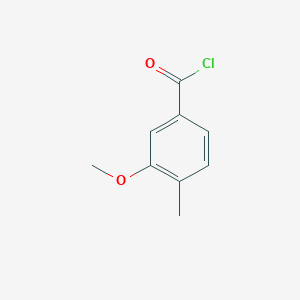
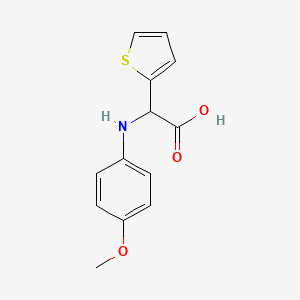
![6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1334189.png)
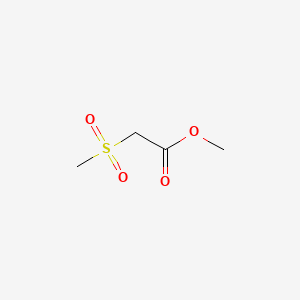
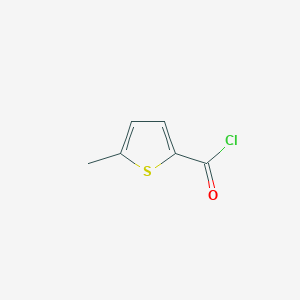
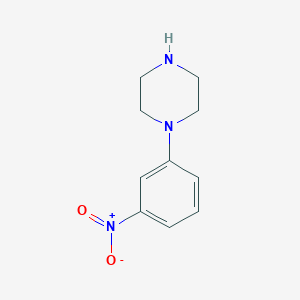
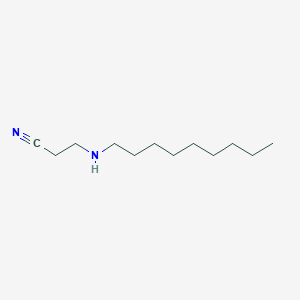
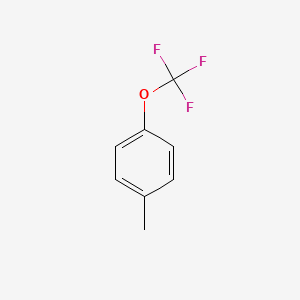
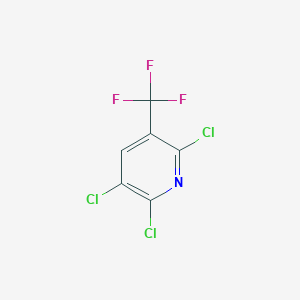
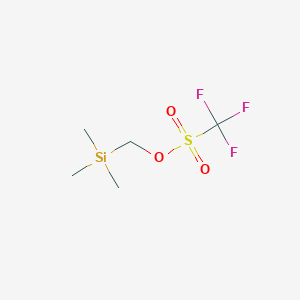
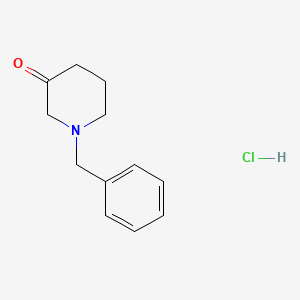
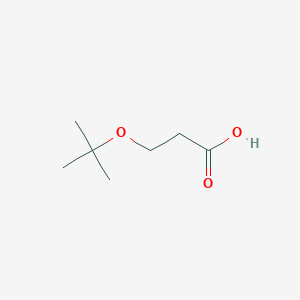
![3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334209.png)
